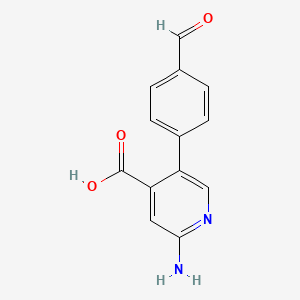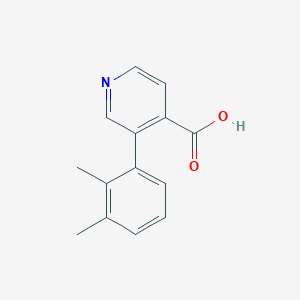
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95% (5-DPMN-2-MA-95%) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, an important molecule in the human body, and is often used as a model compound to study the effects of nicotinic acid on biochemical and physiological processes.
Scientific Research Applications
5-DPMN-2-MA-95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on biochemical and physiological processes. It has also been used to study the effects of nicotinic acid on the activity of enzymes involved in lipid metabolism. Additionally, 5-DPMN-2-MA-95% has been used to study the effects of nicotinic acid on the formation of fatty acids and cholesterol.
Mechanism Of Action
The mechanism of action of 5-DPMN-2-MA-95% is not fully understood. However, it is believed that the compound binds to nicotinic acid receptors in the body, which leads to the activation of a signaling pathway that results in the production of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DPMN-2-MA-95% are not fully understood. However, it has been shown to increase the activity of enzymes involved in lipid metabolism, which can lead to an increase in the production of fatty acids and cholesterol. Additionally, it has been shown to reduce the levels of triglycerides in the blood.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-DPMN-2-MA-95% in laboratory experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and store, making it a convenient compound to use in research. The main limitation of using 5-DPMN-2-MA-95% is that its mechanism of action is not fully understood, which can lead to unpredictable results.
Future Directions
The potential future directions for research involving 5-DPMN-2-MA-95% include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be done on its potential side effects, as well as its potential interactions with other compounds. Finally, research could be done to determine the optimal dosage and administration of 5-DPMN-2-MA-95% for various applications.
Synthesis Methods
5-DPMN-2-MA-95% can be synthesized by two different methods. The first is a two-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent. The second method is a three-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent, and finally a reaction with a sulfur reagent. Both methods have been shown to produce 5-DPMN-2-MA-95% in high yields.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-10(2)12(6-9)11-7-13(15(17)18)14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJUMVULSIERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687058 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid | |
CAS RN |
1261903-71-2 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














